
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DMAPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for further research.
作用機序
The mechanism of action of N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-κB, which plays a role in inflammation and cancer. By inhibiting NF-κB, this compound may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
将来の方向性
There are numerous potential future directions for research on N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide. One area of interest is the development of more effective methods for administering this compound, such as the use of nanoparticles or other drug delivery systems. Additionally, researchers may investigate the potential of this compound in combination with other therapies, such as immunotherapy or targeted therapy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
The synthesis of N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with sodium hydroxide to form the corresponding sodium salt. This is followed by a series of reactions involving various reagents, including iodine, sodium hydride, and dimethyl sulfate, to form the final product.
科学的研究の応用
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including those associated with prostate, breast, and pancreatic cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
特性
IUPAC Name |
N,1-dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18(15(22)12-6-7-14(21)19(2)17-12)11-9-20(10-11)13-5-3-4-8-16-13/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBYLOHVNAGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

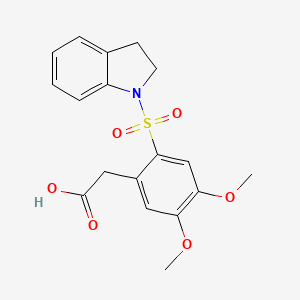
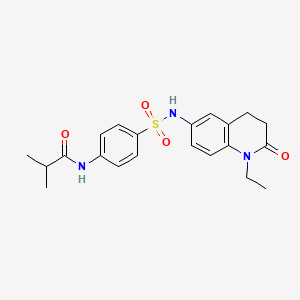
![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![3-Methyl-8-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2707633.png)

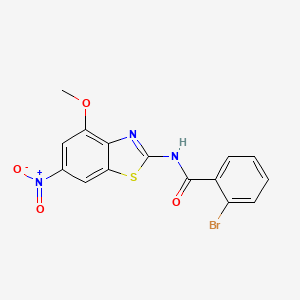
![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2707640.png)
![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)
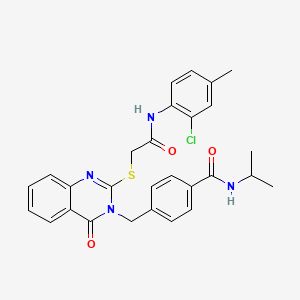
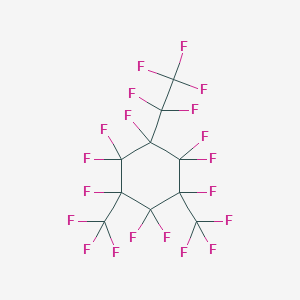
![5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2707648.png)
![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)